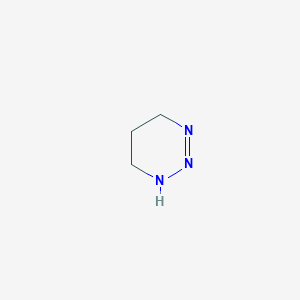
1,4,5,6-Tetrahydro-1,2,3-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,6-Tetrahydro-1,2,3-triazine is a heterocyclic compound containing three nitrogen atoms within a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydro-1,2,3-triazine can be synthesized through several methods. One common approach involves the reaction of glycine imino esters with diazo compounds under silver-catalyzed conditions . Another method includes the nitration-rearrangement, reduction, and fluorination sequence starting from a triazine backbone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable reactions that can be adapted for large-scale production. The use of readily available starting materials and efficient catalytic systems is crucial for industrial applications.
化学反応の分析
Types of Reactions: 1,4,5,6-Tetrahydro-1,2,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Substitution reactions, particularly involving nucleophiles, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are frequently employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazines and tetrahydro derivatives, which can be further functionalized for specific applications .
科学的研究の応用
1,4,5,6-Tetrahydro-1,2,3-triazine has diverse applications in scientific research:
作用機序
The mechanism of action of 1,4,5,6-Tetrahydro-1,2,3-triazine involves its interaction with various molecular targets. The compound can act as a modulator of specific receptors and enzymes, influencing biological pathways. For example, it has been shown to inhibit β-secretase-1 (BACE-1) and cytochrome Cyp8b1, which are involved in neurological and metabolic processes .
類似化合物との比較
- 1,2,4-Triazolo[1,5-a]pyrazine
- 1,2,4-Triazolo[1,5-d][1,2,4]triazine
- 1,3,5-Triazine
Comparison: 1,4,5,6-Tetrahydro-1,2,3-triazine is unique due to its specific ring structure and nitrogen content, which confer distinct chemical reactivity and biological activity. Compared to other triazine derivatives, it offers a balance of stability and reactivity, making it suitable for various applications .
特性
CAS番号 |
136911-38-1 |
|---|---|
分子式 |
C3H7N3 |
分子量 |
85.11 g/mol |
IUPAC名 |
1,4,5,6-tetrahydrotriazine |
InChI |
InChI=1S/C3H7N3/c1-2-4-6-5-3-1/h1-3H2,(H,4,5) |
InChIキー |
LFWBTAXIAYXNCD-UHFFFAOYSA-N |
正規SMILES |
C1CNN=NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


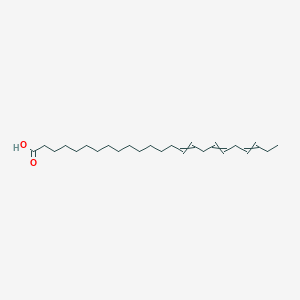
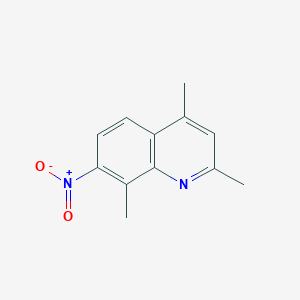
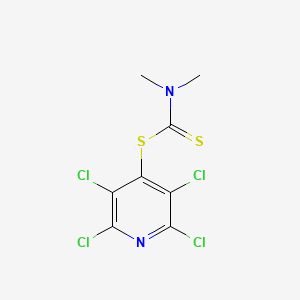

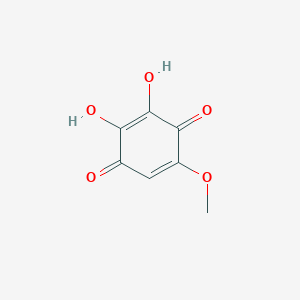
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)
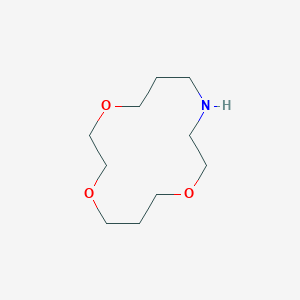
![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)
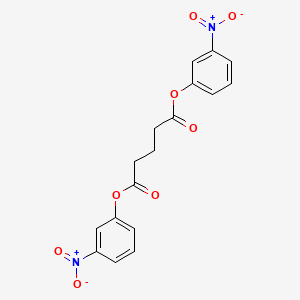
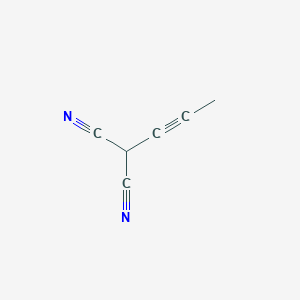
![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)
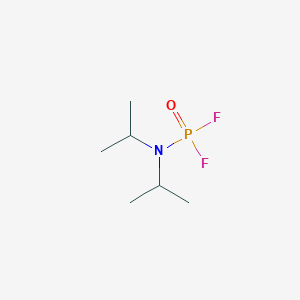
![1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-](/img/structure/B14267033.png)
![(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14267036.png)
